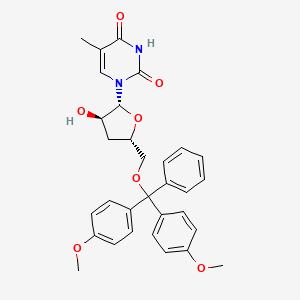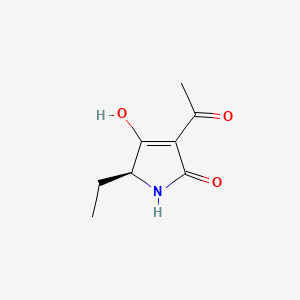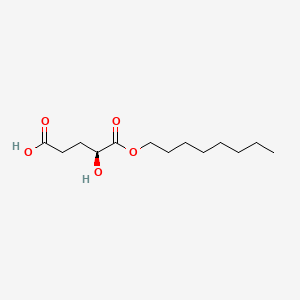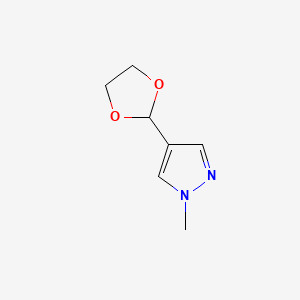
3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine
Vue d'ensemble
Description
3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is a modified nucleoside analog. It is structurally similar to uridine but features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a methyl group at the 5-position of the uracil ring. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine typically involves the protection of the 5’-hydroxyl group of 3’-deoxy-5-methyluridine with a dimethoxytrityl (DMT) group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete protection of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:
Deprotection: Removal of the DMT group using acidic conditions, such as treatment with acetic acid or trichloroacetic acid.
Substitution: The methyl group at the 5-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Acetic acid, trichloroacetic acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Deprotection: Yields 3’-deoxy-5-methyluridine.
Substitution: Produces various substituted uridine derivatives.
Oxidation and Reduction: Leads to oxidized or reduced forms of the uracil ring.
Applications De Recherche Scientifique
3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Industry: Used in the production of synthetic DNA and RNA for various biotechnological applications.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine involves its incorporation into synthetic oligonucleotides. The DMT group serves as a protecting group during the synthesis, preventing unwanted reactions at the 5’-hydroxyl position. Once incorporated into an oligonucleotide, the DMT group can be removed under acidic conditions, allowing for further modifications or interactions with other molecules. The methyl group at the 5-position can influence the compound’s binding affinity and specificity for target nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-5’-O-(dimethoxytrityl)-3’-fluorouridine: Another nucleoside analog with a fluorine atom at the 3’-position.
3’-Deoxy-5’-O-(dimethoxytrityl)-3’-thiothymidine: Features a sulfur atom at the 3’-position instead of oxygen.
Uniqueness
3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is unique due to the presence of the methyl group at the 5-position, which can enhance its stability and binding properties compared to other nucleoside analogs. This makes it particularly useful in the synthesis of stable and specific oligonucleotides for various research and therapeutic applications.
Propriétés
IUPAC Name |
1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-27,29,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUOBLOAHYWPHA-YIKNKFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170479 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143653-61-6 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143653-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)


